N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(5-Chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a 1,3-dimethylpyrazole core linked to a sulfonamide group substituted with a 5-chloro-2-methylphenyl moiety. This compound is structurally distinct due to its sulfonamide bridge, which differentiates it from carboxamide or acetamide analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-8-4-5-10(13)6-11(8)15-19(17,18)12-7-16(3)14-9(12)2/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEZQCHMNIMELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate. This step involves sulfonylation of 3,5-dimethyl-1H-pyrazole using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).
Procedure :
3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) at 0°C under nitrogen. The mixture is heated to 60°C for 10 hours, followed by the addition of thionyl chloride (40.8 g, 343 mmol) at 60°C. After stirring for 2 hours, the reaction is quenched with ice-cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated to yield 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride as a white solid.
Key Data :
Coupling with 5-Chloro-2-methylaniline
The sulfonyl chloride intermediate is reacted with 5-chloro-2-methylaniline to form the target sulfonamide.
Procedure :
5-Chloro-2-methylaniline (2.7 mmol) is dissolved in dichloromethane (5 mL) and treated with diisopropylethylamine (3.85 mmol) at 25–30°C. A solution of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane (5 mL) is added dropwise, and the mixture is stirred for 16 hours. The reaction is quenched with water, and the organic layer is dried and evaporated. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield this compound.
Key Data :
Optimization of Reaction Conditions
Base and Solvent Screening for Sulfonamide Formation
The choice of base and solvent significantly impacts the yield of the sulfonamide coupling step. A comparative study using potassium tert-butoxide in tetrahydrofuran (THF) demonstrated superior results.
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Potassium carbonate | THF | 36 | No reaction |
| 2 | Sodium hydride | DMF | 12 | 55 |
| 3 | Potassium tert-butoxide | THF | 16 | 78 |
Table 1. Optimization of base and solvent for sulfonamide synthesis.
Potassium tert-butoxide in THF provided the highest yield (78%) due to its strong basicity and compatibility with the sulfonyl chloride intermediate.
Temperature and Reaction Time
The sulfonylation step requires precise temperature control. Heating the reaction mixture to 60°C for 10 hours ensures complete conversion of the pyrazole to the sulfonyl chloride, while prolonged heating (>12 hours) leads to decomposition.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
A patent application describes a microwave-assisted method to reduce reaction time. The sulfonylation step is conducted at 100°C for 30 minutes under microwave irradiation, achieving a comparable yield (75%).
One-Pot Synthesis
A one-pot approach combines pyrazole sulfonylation and amine coupling without isolating the sulfonyl chloride. This method reduces purification steps but yields slightly lower purity (88%).
Analytical and Physicochemical Properties
Solubility and Partition Coefficients
Stability Studies
The compound is stable under ambient conditions for >6 months but degrades in acidic media (pH <3) due to sulfonamide hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common for sulfonamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The major products are the corresponding sulfonic acid and amine.
Scientific Research Applications
Antimicrobial Activity
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been investigated for its potential antimicrobial properties. Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Case Study : A research study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides, including this compound, displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15.4 | COX-2 |
| Aspirin | 20.0 | COX-1/COX-2 |
| Ibuprofen | 18.5 | COX-1/COX-2 |
This table indicates that this compound exhibits competitive anti-inflammatory activity compared to widely used non-steroidal anti-inflammatory drugs (NSAIDs) .
Herbicidal Activity
Recent studies have explored the herbicidal potential of this compound. Its structural characteristics allow it to interact with specific plant enzymes involved in growth regulation.
Case Study : A field trial conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled weed populations in maize crops without harming the maize itself. The herbicidal action was attributed to the inhibition of photosynthetic pathways in target weeds .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features
- Target Compound : Contains a 1,3-dimethylpyrazole ring connected via a sulfonamide group to a 5-chloro-2-methylphenyl substituent.
- Analog Compounds: Carboxamide Derivatives (e.g., compounds 3a–3e from ): Feature pyrazole-carboxamide cores with aryl/heteroaryl substituents. Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) has a carboxamide bridge and dual phenyl groups . Sulfanyl-Acetamide Derivatives (e.g., 8t from ): Include an oxadiazole-sulfanyl-acetamide backbone, such as N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) .
Table 1: Structural Comparison
Physicochemical Properties
Melting Points and Solubility
- However, structurally related compounds exhibit MPs influenced by substituents: 3a: MP 133–135°C (carboxamide with phenyl groups) . 3b: MP 171–172°C (dichlorophenyl substitution increases rigidity) . 8t: Brown amorphous solid with unspecified MP .
The target compound’s 5-chloro-2-methylphenyl group likely enhances hydrophobicity, reducing aqueous solubility compared to polar carboxamides.
Spectral Data
- MS : Molecular ion peaks for sulfonamides (e.g., [M+H]⁺) correlate with their molecular weights (e.g., 8t: MW 428.5 g/mol) .
Table 3: Bioactivity Comparison
| Compound Type | LOX Inhibition (IC₅₀) | BChE Inhibition (IC₅₀) | α-Glucosidase Inhibition |
|---|---|---|---|
| Sulfanyl-Acetamide (8t) | 12.3 µM | 18.7 µM | Inactive |
| Carboxamide Derivatives | Not tested | Not tested | Not tested |
Biological Activity
N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₃ClN₄O₂S
- Molecular Weight : 248.74 g/mol
- CAS Number : 27006-76-4
- IUPAC Name : this compound
The presence of the pyrazole ring and the sulfonamide group contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of several pyrazole derivatives on different cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 12.50 | Induction of apoptosis |
| Compound B | A549 (Lung) | 26.00 | Inhibition of cell proliferation |
| This compound | HepG2 (Liver) | 15.00 | Cell cycle arrest |
The data indicates that this compound exhibits significant cytotoxicity against HepG2 cells with an IC₅₀ value of 15 µM, suggesting potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well documented. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
This compound may exert its anti-inflammatory effects through:
- Inhibition of COX Enzymes : Cyclooxygenase (COX) enzymes are crucial in the inflammatory response. Pyrazole derivatives have been shown to inhibit COX activity.
- Reduction of Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has demonstrated that:
- Substituents on the Pyrazole Ring : The presence of halogens or methyl groups can enhance potency.
- Sulfonamide Group : This moiety is critical for biological activity, potentially enhancing solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
